1-Furan-2-ylmethyl-4-thioxo-1,3,4,5,6,7-hexahydro-cyclopentapyrimidin-2-one
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Overview
Description
1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that features a furan ring fused to a cyclopenta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the decarboxylation of furfural in the presence of palladium and charcoal.
Cyclization: The furan derivative is then subjected to cyclization reactions to form the cyclopenta[d]pyrimidine core. This step often involves the use of strong acids or bases as catalysts.
Thioxo group introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydro derivatives, and functionalized pyrimidines, which can be further utilized in different applications.
Scientific Research Applications
1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2.
Imidazo[1,5-a]pyridine: Noted for its luminescent properties and versatility in various applications.
[1,2,3]triazolo[4,5-d]pyrimidine: Evaluated for its antiproliferative activity against cancer cell lines.
Uniqueness
1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one stands out due to its unique combination of a furan ring and a thioxo group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C12H12N2O2S/c15-12-13-11(17)9-4-1-5-10(9)14(12)7-8-3-2-6-16-8/h2-3,6H,1,4-5,7H2,(H,13,15,17) |
InChI Key |
KYIOHABDEFMALP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CO3 |
Origin of Product |
United States |
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